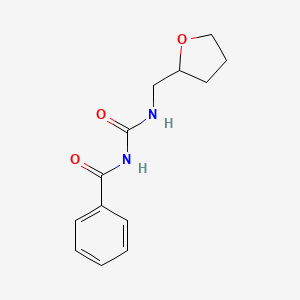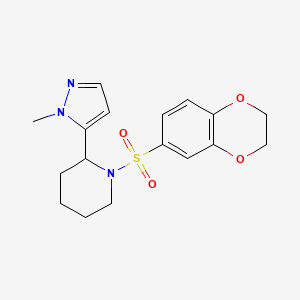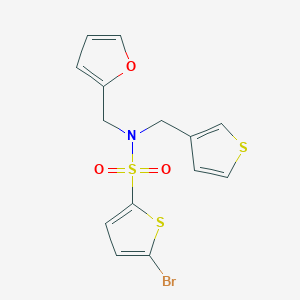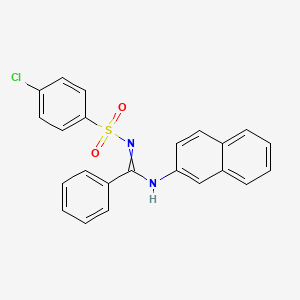
N'-((4-chlorophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-((4-chlorophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide, also known as CNB-001, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. It was first synthesized in 2005 by researchers at the University of Barcelona and has since been the subject of numerous scientific studies.
Mécanisme D'action
The exact mechanism of action of N'-((4-chlorophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide is not fully understood, but it is believed to act on multiple pathways involved in the development and progression of neurological disorders. It has been shown to modulate the activity of various enzymes and receptors, including acetylcholinesterase, monoamine oxidase, and NMDA receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models of neurological disorders. It has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and increase neurotrophic factor levels. It has also been shown to improve cognitive function and reduce neuronal damage in these models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N'-((4-chlorophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide is that it has been shown to have a good safety profile in animal studies, with no significant adverse effects reported. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which makes it difficult to predict its potential therapeutic effects in humans.
Orientations Futures
There are several potential future directions for research on N'-((4-chlorophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide. One area of interest is its potential use in the treatment of traumatic brain injury, as it has been shown to reduce neuronal damage and improve cognitive function in animal models of this condition. Another area of interest is its potential use in combination with other drugs for the treatment of neurological disorders, as it has been shown to have synergistic effects with certain other drugs. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects in humans.
Méthodes De Synthèse
The synthesis of N'-((4-chlorophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide involves a multi-step process that begins with the reaction of 4-chlorobenzenesulfonyl chloride with 2-naphthylamine to form 4-chlorobenzenesulfonamide-2-naphthylamine. This intermediate is then reacted with 4-nitrobenzoyl chloride to form the final product, this compound.
Applications De Recherche Scientifique
N'-((4-chlorophenyl)sulfonyl)-N-(naphthalen-2-yl)benzimidamide has been studied for its potential therapeutic effects in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have neuroprotective and anti-inflammatory properties, as well as the ability to improve cognitive function and reduce neuronal damage.
Propriétés
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-N-naphthalen-2-ylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2O2S/c24-20-11-14-22(15-12-20)29(27,28)26-23(18-7-2-1-3-8-18)25-21-13-10-17-6-4-5-9-19(17)16-21/h1-16H,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYDCKLKNUXBRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=C(C=C2)Cl)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2440701.png)
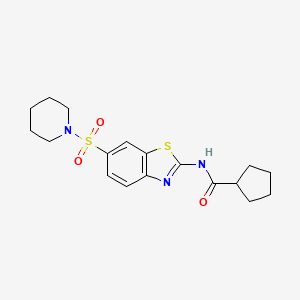
![5-bromo-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)furan-2-carboxamide](/img/structure/B2440703.png)
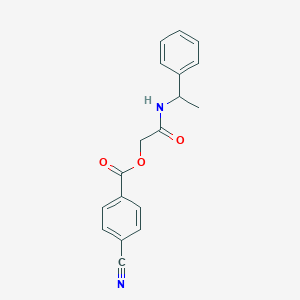

![6-(2-Fluorophenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2440708.png)
![6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2440712.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-(3-chloropropanoyl)acetohydrazide](/img/structure/B2440715.png)

